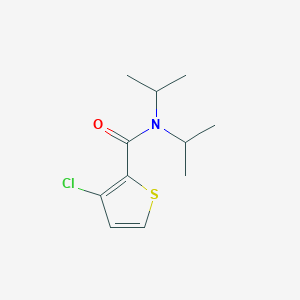

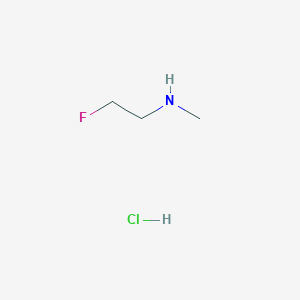

![molecular formula C12H10N2O2S2 B1450013 Ácido 3-[6-(2-tienil)imidazo[2,1-b][1,3]tiazol-3-il]propanoico CAS No. 1040631-73-9](/img/structure/B1450013.png)

Ácido 3-[6-(2-tienil)imidazo[2,1-b][1,3]tiazol-3-il]propanoico

Descripción general

Descripción

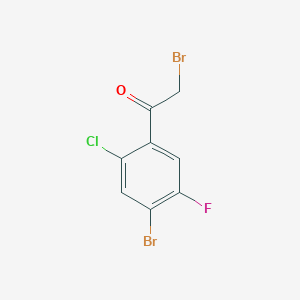

3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid is a useful research compound. Its molecular formula is C12H10N2O2S2 and its molecular weight is 278.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad antioxidante

Los derivados de tiazol, incluido nuestro compuesto de interés, se han estudiado por su potencial como antioxidantes. Los antioxidantes son cruciales para combatir el estrés oxidativo en las células, lo que puede conducir a enfermedades crónicas como el cáncer y las enfermedades cardíacas. La estructura única de los tiazoles les permite eliminar los radicales libres, protegiendo así las células del daño .

Actividad analgésica y antiinflamatoria

La investigación ha indicado que los compuestos de tiazol pueden actuar como analgésicos y antiinflamatorios. Estas propiedades los hacen valiosos en el desarrollo de nuevos medicamentos para el alivio del dolor y el control de la inflamación, potencialmente con menos efectos secundarios en comparación con los medicamentos tradicionales .

Actividad antimicrobiana y antifúngica

El anillo de tiazol es una característica común en muchos agentes antimicrobianos y antifúngicos. Esto incluye aplicaciones en el desarrollo de nuevos tratamientos para infecciones bacterianas y enfermedades fúngicas, donde se aprovecha la capacidad del compuesto para inhibir el crecimiento microbiano .

Actividad antiviral

Los derivados de tiazol han mostrado promesa en la investigación antiviral, particularmente en el desarrollo de tratamientos para el VIH. La complejidad estructural de los tiazoles les permite interferir con los procesos de replicación viral, ofreciendo una vía hacia nuevos medicamentos antivirales .

Actividad neuroprotectora

Las enfermedades neurodegenerativas como el Alzheimer y el Parkinson podrían beneficiarse de las propiedades neuroprotectoras de los compuestos de tiazol. Al proteger las células neuronales del daño, estos compuestos tienen potencial para aplicaciones terapéuticas en neurología .

Actividad antitumoral y citotóxica

Una de las aplicaciones más prometedoras de los derivados de tiazol está en oncología. Compuestos como el ácido 3-(6-tiofeno-2-ylimidazo[2,1-b][1,3]tiazol-3-il)propanoico se han sintetizado y probado por sus efectos citotóxicos en células tumorales, ofreciendo nuevas vías para el tratamiento del cáncer .

Actividad antihipertensiva

Los tiazoles se han asociado con la actividad antihipertensiva, lo que sugiere su uso en el manejo de la presión arterial alta. Esta aplicación es particularmente importante dada la prevalencia mundial de la hipertensión y la necesidad de tratamientos más efectivos .

Actividad anti-VIH

La lucha contra el VIH se ha visto reforzada por el descubrimiento de derivados de tiazol que pueden actuar como potentes inhibidores del virus. El compuesto en cuestión podría formar parte de una nueva clase de medicamentos anti-VIH, contribuyendo a los esfuerzos en curso para controlar y eventualmente erradicar esta enfermedad .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as imidazo[2,1-b][1,3]thiazines, have been found to inhibit trypanosoma brucei 427 and factor ixa . These targets play crucial roles in parasitic infections and blood coagulation, respectively .

Mode of Action

Similar compounds have been found to interact with their targets, leading to changes in cellular processes . For instance, inhibitors of Trypanosoma brucei 427 exhibit good metabolic stability and excellent cell permeability .

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways, including those involved in parasitic infections and blood coagulation .

Pharmacokinetics

Similar compounds have been found to exhibit good metabolic stability and excellent cell permeability , which can impact their bioavailability.

Result of Action

Similar compounds have been found to exhibit significant biological activities, such as analgesic and anti-inflammatory activities .

Action Environment

The environment can potentially affect the stability, solubility, and overall effectiveness of similar compounds .

Análisis Bioquímico

Biochemical Properties

3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, this compound can bind to DNA, affecting gene expression and cellular functions . The interactions of 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid with these biomolecules are primarily through hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death . Furthermore, this compound can modulate cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism . These effects highlight the potential of 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, leading to their inhibition or activation . For example, it can inhibit the activity of topoisomerase, an enzyme involved in DNA replication, thereby preventing cancer cell proliferation . Additionally, this compound can induce changes in gene expression by binding to transcription factors and modulating their activity . These molecular interactions are crucial for the compound’s biological activity.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid in laboratory settings have been studied extensively. It has been found to be relatively stable under physiological conditions, with a half-life of several hours . Over time, the compound can undergo hydrolysis, leading to the formation of inactive metabolites . Long-term studies have shown that continuous exposure to 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid can result in sustained inhibition of cellular functions, particularly in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid vary with dosage. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid is metabolized primarily in the liver through phase I and phase II metabolic pathways . The compound undergoes oxidation and conjugation reactions, leading to the formation of water-soluble metabolites that are excreted in the urine . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound . The metabolic pathways of 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid are essential for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its biological effects . The distribution of 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid is crucial for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid is primarily in the nucleus and mitochondria . In the nucleus, it can interact with DNA and transcription factors, modulating gene expression . In the mitochondria, it can affect the electron transport chain and induce apoptosis . The targeting signals and post-translational modifications of 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid are essential for its subcellular localization and biological activity.

Propiedades

IUPAC Name |

3-(6-thiophen-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S2/c15-11(16)4-3-8-7-18-12-13-9(6-14(8)12)10-2-1-5-17-10/h1-2,5-7H,3-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKNESMPWJGWTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN3C(=CSC3=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

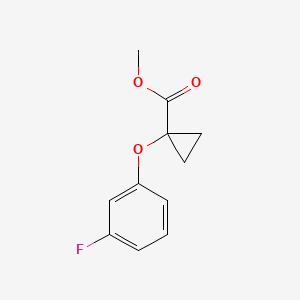

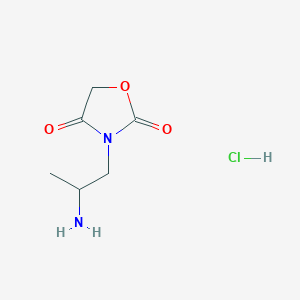

![[2-(Piperidin-4-ylmethyl)phenyl]methanol](/img/structure/B1449939.png)

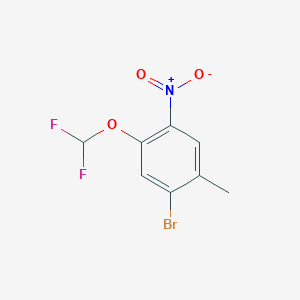

![Ethyl [(3-nitropyridin-2-yl)-amino]acetate hydrochloride](/img/structure/B1449946.png)